Cas no 2137570-22-8 (5-bromo-7-(difluoromethyl)-1,2,4triazolo1,5-apyridine)

5-bromo-7-(difluoromethyl)-1,2,4triazolo1,5-apyridine 化学的及び物理的性質
名前と識別子
-
- 5-bromo-7-(difluoromethyl)-1,2,4triazolo1,5-apyridine
- 2137570-22-8
- 5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- EN300-1104734
-
- インチ: 1S/C7H4BrF2N3/c8-5-1-4(7(9)10)2-6-11-3-12-13(5)6/h1-3,7H
- InChIKey: HELUXVHQXMTFLY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(F)F)=CC2=NC=NN21
計算された属性
- せいみつぶんしりょう: 246.95567g/mol
- どういたいしつりょう: 246.95567g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
5-bromo-7-(difluoromethyl)-1,2,4triazolo1,5-apyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1104734-0.1g |
5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137570-22-8 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
Enamine | EN300-1104734-0.5g |
5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137570-22-8 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1104734-0.05g |
5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137570-22-8 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
Enamine | EN300-1104734-10g |
5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137570-22-8 | 95% | 10g |
$3131.0 | 2023-10-27 | |
Enamine | EN300-1104734-1g |
5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137570-22-8 | 95% | 1g |
$728.0 | 2023-10-27 | |
Enamine | EN300-1104734-2.5g |
5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137570-22-8 | 95% | 2.5g |
$1428.0 | 2023-10-27 | |
Enamine | EN300-1104734-10.0g |
5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137570-22-8 | 10g |
$3131.0 | 2023-06-10 | ||
Enamine | EN300-1104734-0.25g |
5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137570-22-8 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
Enamine | EN300-1104734-5g |
5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137570-22-8 | 95% | 5g |
$2110.0 | 2023-10-27 | |
Enamine | EN300-1104734-5.0g |
5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137570-22-8 | 5g |
$2110.0 | 2023-06-10 |
5-bromo-7-(difluoromethyl)-1,2,4triazolo1,5-apyridine 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
5-bromo-7-(difluoromethyl)-1,2,4triazolo1,5-apyridineに関する追加情報
Introduction to 5-bromo-7-(difluoromethyl)-1,2,4-triazolo[1,5-a]pyridine (CAS No. 2137570-22-8)
5-bromo-7-(difluoromethyl)-1,2,4-triazolo[1,5-a]pyridine, identified by its CAS number 2137570-22-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazolo[1,5-a]pyridine scaffold, a structural motif known for its diverse biological activities and potential therapeutic applications. The presence of a bromo substituent at the 5-position and a difluoromethyl group at the 7-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The triazolo[1,5-a]pyridine core is a fused bicyclic system consisting of a triazole ring and a pyridine ring. This particular arrangement has been extensively studied for its ability to interact with various biological targets, including enzymes and receptors. The bromo atom at the 5-position serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties. Additionally, the difluoromethyl group is a common pharmacophore in drug design due to its ability to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.
In recent years, there has been growing interest in exploring the pharmacological potential of triazolo[1,5-a]pyridine derivatives. Several studies have highlighted their activity against various diseases, including cancer, inflammation, and infectious diseases. For instance, research has demonstrated that compounds containing this scaffold can inhibit kinases and other enzymes involved in tumor progression. The combination of the bromo and difluoromethyl groups in 5-bromo-7-(difluoromethyl)-1,2,4-triazolo[1,5-a]pyridine may contribute to its potent activity by enhancing interactions with target proteins.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of novel therapeutic agents. The structural features of 5-bromo-7-(difluoromethyl)-1,2,4-triazolo[1,5-a]pyridine make it an attractive candidate for further derivatization. Researchers have utilized this compound to develop molecules with improved pharmacokinetic profiles and enhanced therapeutic efficacy. For example, modifications at the 3-position or 6-position of the triazolo[1,5-a]pyridine core have led to compounds with significant antiviral and anti-inflammatory properties.
The synthesis of 5-bromo-7-(difluoromethyl)-1,2,4-triazolo[1,5-a]pyridine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromo substituent typically involves halogenation reactions using reagents such as N-bromosuccinimide (NBS). The subsequent installation of the difluoromethyl group can be achieved through fluorination reactions employing reagents like Selectfluor or DAST (diethylaminosulfur trifluoride). These synthetic strategies highlight the compound's complexity and the skill required to produce it in high purity.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding interactions of triazolo[1,5-a]pyridine derivatives with biological targets. These studies have revealed that the electronic properties influenced by the bromo and difluoromethyl groups play a crucial role in determining binding affinity. Additionally, computational modeling has helped identify key residues on target proteins that interact with this scaffold, providing insights into structure-activity relationships.
The biological activity of 5-bromo-7-(difluoromethyl)-1,2,4-triazolo[1,5-a]pyridine has been evaluated in various preclinical models. Initial studies have shown promising results in inhibiting key enzymes involved in cancer metabolism. Furthermore, preliminary toxicity studies suggest that this compound exhibits favorable safety profiles at therapeutic doses. These findings underscore its potential as a lead compound for further development into a novel therapeutic agent.
In conclusion,5-bromo-7-(difluoromethyl)-1,2,4-triazolo[1,5-a]pyridine (CAS No. 2137570-22-8) is a structurally interesting heterocyclic compound with significant pharmacological potential. Its unique combination of functional groups makes it an attractive scaffold for drug discovery and development. Ongoing research continues to explore its therapeutic applications and optimize its synthetic pathways for large-scale production.
2137570-22-8 (5-bromo-7-(difluoromethyl)-1,2,4triazolo1,5-apyridine) 関連製品
- 106-74-1(2-Ethoxyethyl acrylate)
- 2703768-55-0(2-(2,6-dioxopiperidin-3-yl)-5-(2-methylpiperidin-3-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione)
- 773134-56-8(Ethyl 2-chloro-6-fluorobenzoate)
- 2228339-64-6(tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate)
- 1486473-03-3(1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine)
- 1218043-68-5(rac-(1R,2R)-2-2-(propan-2-yloxy)phenylcyclopropane-1-carboxylic acid)
- 888418-39-1(2-3-(4-bromophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2,3-dimethylphenyl)acetamide)
- 56354-57-5(4-Cyclohexylbenzene-1-sulfonyl chloride)
- 1173019-26-5(N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95%)
- 24579-70-2(Diethylcarbamic acid)




